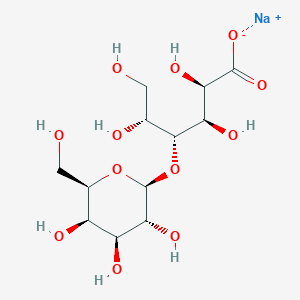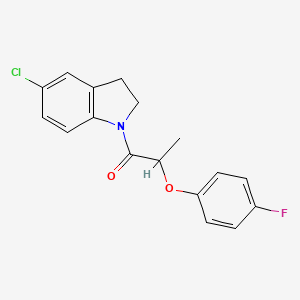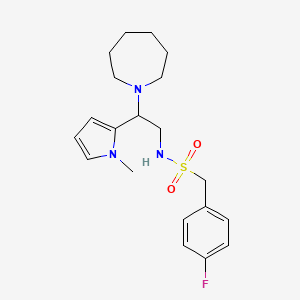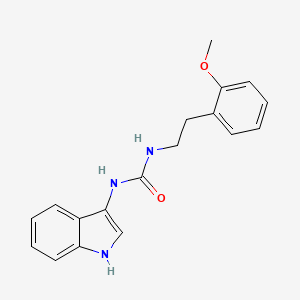
7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H19FN4O5 and its molecular weight is 474.448. The purity is usually 95%.
BenchChem offers high-quality 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
Compounds containing 1,2,4-oxadiazole rings and quinazoline-2,4(1H,3H)-diones have been synthesized and characterized to explore their biological activities. For instance, Maftei et al. (2013) synthesized novel bioactive 1,2,4-oxadiazole natural product analogs and tested them for antitumor activity towards a panel of cell lines, demonstrating the potential of such compounds in cancer research (Maftei et al., 2013).
Catalytic Synthesis
Patil et al. (2008) developed an efficient protocol for synthesizing quinazoline-2,4(1H,3H)-diones derivatives using carbon dioxide, showcasing an environmentally friendly approach to synthesizing these compounds, which could have implications for pharmaceutical manufacturing (Patil et al., 2008).
Antitumor Activity
Research has also focused on the synthesis of carboxamide derivatives of certain heterocyclic compounds to evaluate their cytotoxic activities. Deady et al. (2003) synthesized carboxamide derivatives of benzo[b][1,6]naphthyridines and tested them against various cancer cell lines, revealing potent cytotoxic properties (Deady et al., 2003).
Inhibitory Activities
Quinazoline derivatives containing the 1,3,4-oxadiazole scaffold have been designed and synthesized, with some showing potent inhibitory activities against certain cancer cell lines. This highlights the potential use of such compounds in developing new anticancer agents (Qiao et al., 2015).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione, which is synthesized via a multi-step reaction sequence. The second intermediate is 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-amine, which is synthesized via a one-pot reaction. The two intermediates are then coupled using a coupling agent to form the final product.", "Starting Materials": [ "2-fluorobenzaldehyde", "2-aminobenzoic acid", "acetic anhydride", "sodium acetate", "3,5-dimethoxybenzoyl chloride", "hydrazine hydrate", "phosphorus oxychloride", "sodium azide", "triethylamine", "ethyl chloroformate", "4-fluoroaniline", "sodium hydride", "ethyl 2-bromoacetate", "sodium methoxide", "2-nitrobenzaldehyde", "sodium borohydride", "acetic acid", "sodium hydroxide", "2-chloro-5-nitrobenzoic acid", "thionyl chloride", "N,N-dimethylformamide", "coupling agent" ], "Reaction": [ "Step 1: Synthesis of 2-(2-fluorobenzylidene)benzoic acid by reacting 2-fluorobenzaldehyde with 2-aminobenzoic acid in acetic anhydride and sodium acetate.", "Step 2: Synthesis of 2-(2-fluorobenzylidene)-3,4-dihydro-2H-quinazolin-4-one by reacting 2-(2-fluorobenzylidene)benzoic acid with 3,5-dimethoxybenzoyl chloride in the presence of triethylamine and phosphorus oxychloride.", "Step 3: Synthesis of 3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione by reacting 2-(2-fluorobenzylidene)-3,4-dihydro-2H-quinazolin-4-one with hydrazine hydrate in ethanol.", "Step 4: Synthesis of 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-amine by reacting 2-nitrobenzaldehyde with hydrazine hydrate in ethanol, followed by reduction with sodium borohydride.", "Step 5: Synthesis of 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl chloride by reacting 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-amine with thionyl chloride in N,N-dimethylformamide.", "Step 6: Synthesis of 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl ethyl carbonate by reacting 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl chloride with ethyl chloroformate in the presence of triethylamine.", "Step 7: Synthesis of 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione by coupling 3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione with 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl ethyl carbonate using a coupling agent." ] } | |
Numéro CAS |
1207017-11-5 |
Formule moléculaire |
C25H19FN4O5 |
Poids moléculaire |
474.448 |
Nom IUPAC |
7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-[(2-fluorophenyl)methyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C25H19FN4O5/c1-33-17-9-16(10-18(12-17)34-2)22-28-23(35-29-22)14-7-8-19-21(11-14)27-25(32)30(24(19)31)13-15-5-3-4-6-20(15)26/h3-12H,13H2,1-2H3,(H,27,32) |
Clé InChI |
UGQSEPJYGSZAMG-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=CC=C5F)OC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[4-amino-6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2936049.png)

![3-(phenylsulfanyl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide](/img/structure/B2936052.png)


![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2936059.png)



![6-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-3-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2936065.png)



![7-[(2,5-Dimethylphenyl)methyl]-8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2936072.png)